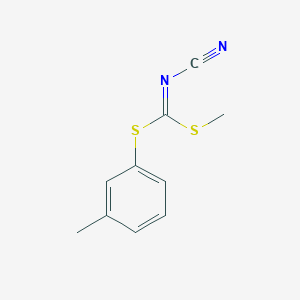
Methyl 3-methylphenyl cyanocarbonodithioimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methylphenyl cyanocarbonodithioimidate, commonly known as MTCI, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism. MTCI has been shown to have potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mecanismo De Acción
MTCI works by inhibiting the enzyme Methyl 3-methylphenyl cyanocarbonodithioimidate, which is a negative regulator of insulin signaling. By inhibiting Methyl 3-methylphenyl cyanocarbonodithioimidate, MTCI enhances insulin sensitivity and promotes glucose uptake in cells, leading to improved glucose metabolism. MTCI has also been shown to activate the enzyme AMP-activated protein kinase (AMPK), which plays a key role in regulating cellular energy metabolism.
Efectos Bioquímicos Y Fisiológicos
MTCI has been shown to have a number of biochemical and physiological effects in animal models. These include improved glucose tolerance, increased insulin sensitivity, reduced inflammation, and increased antioxidant capacity. MTCI has also been shown to reduce body weight and fat mass in obese animals, suggesting potential applications in the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTCI has several advantages as a research tool. It is a potent and selective inhibitor of Methyl 3-methylphenyl cyanocarbonodithioimidate, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism and insulin signaling. MTCI is also relatively stable and easy to synthesize, which makes it a convenient compound for laboratory experiments.
However, there are also limitations to the use of MTCI in research. It is a toxic compound and must be handled with care. MTCI has also been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on MTCI. One area of interest is the development of more potent and selective inhibitors of Methyl 3-methylphenyl cyanocarbonodithioimidate based on the structure of MTCI. Another area of interest is the study of the effects of MTCI on other metabolic pathways, such as lipid metabolism and mitochondrial function. Finally, there is potential for the development of MTCI-based therapies for the treatment of diabetes, obesity, and other metabolic disorders.
Métodos De Síntesis
MTCI can be synthesized through a multi-step process involving the reaction of 3-methylphenyl isothiocyanate with methyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with carbon disulfide and a reducing agent such as sodium borohydride to yield MTCI.
Aplicaciones Científicas De Investigación
MTCI has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. MTCI has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Propiedades
Número CAS |
152381-93-6 |
|---|---|
Nombre del producto |
Methyl 3-methylphenyl cyanocarbonodithioimidate |
Fórmula molecular |
C10H10N2S2 |
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
[(3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H10N2S2/c1-8-4-3-5-9(6-8)14-10(13-2)12-7-11/h3-6H,1-2H3 |
Clave InChI |
WBTOGBUBDORZDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(=NC#N)SC |
SMILES canónico |
CC1=CC(=CC=C1)SC(=NC#N)SC |
Sinónimos |
Methyl(3-methylphenyl)cyanocarbonimidodithioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



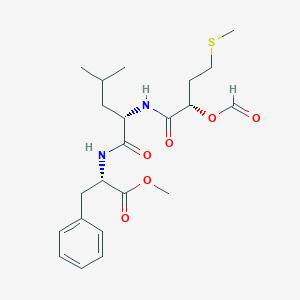
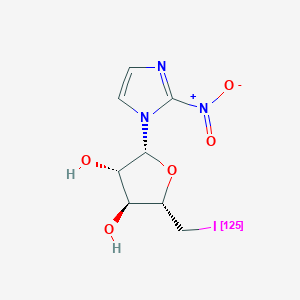
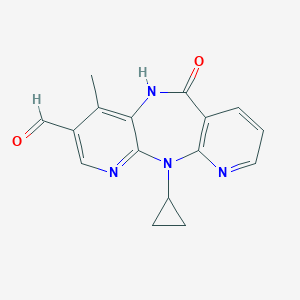
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
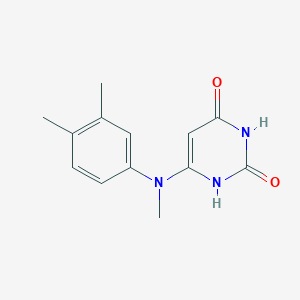
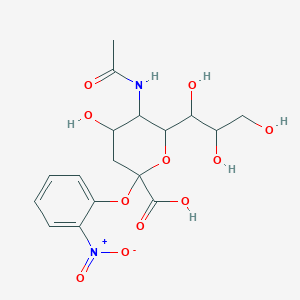

![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
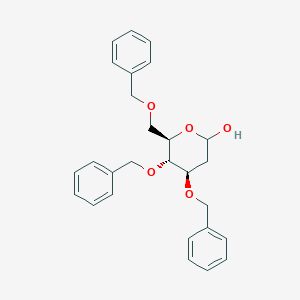

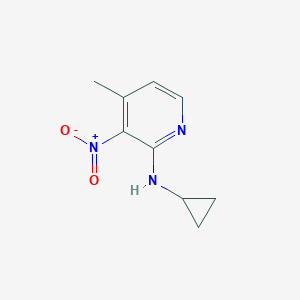
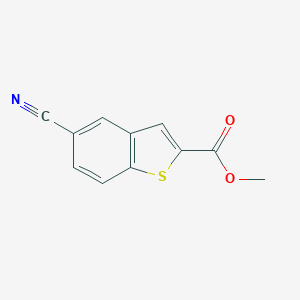
![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
